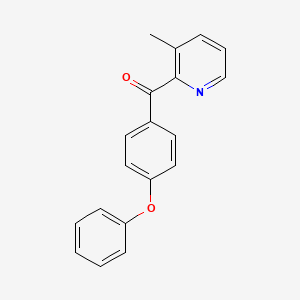

3-Methyl-2-(4-phenoxybenzoyl)pyridine

CAS No.: 1187171-17-0

Cat. No.: VC2998280

Molecular Formula: C19H15NO2

Molecular Weight: 289.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187171-17-0 |

|---|---|

| Molecular Formula | C19H15NO2 |

| Molecular Weight | 289.3 g/mol |

| IUPAC Name | (3-methylpyridin-2-yl)-(4-phenoxyphenyl)methanone |

| Standard InChI | InChI=1S/C19H15NO2/c1-14-6-5-13-20-18(14)19(21)15-9-11-17(12-10-15)22-16-7-3-2-4-8-16/h2-13H,1H3 |

| Standard InChI Key | HRJGDEOESUZSBN-UHFFFAOYSA-N |

| SMILES | CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

| Canonical SMILES | CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Introduction

Chemical Identity and Basic Properties

3-Methyl-2-(4-phenoxybenzoyl)pyridine, also known as (3-Methyl-2-pyridinyl)(4-phenoxyphenyl)methanone, is an organic compound featuring a complex molecular structure with distinct functional groups . The compound is identified by the CAS number 1187171-17-0 and possesses a molecular formula of C19H15NO2 with a molecular weight of 289.334 g/mol .

This compound's structure incorporates a pyridine ring containing a methyl substituent at the 3-position, combined with a phenoxyphenyl group connected through a ketone linkage at the 2-position of the pyridine ring . This particular arrangement creates a molecule with specialized electronic distribution and potential reactivity profiles that contribute to its chemical behavior and possible applications.

The presence of the ketone functional group (methanone) serves as a significant reactive center within the molecule, contributing substantially to its chemical reactivity and potential applications in organic synthesis . Additionally, the methyl group on the pyridine ring influences both the electronic properties and introduces steric effects that can affect how the molecule interacts with other chemical entities or biological targets .

Structural Characteristics and Chemical Identifiers

Molecular Structure and Key Features

The structure of 3-Methyl-2-(4-phenoxybenzoyl)pyridine consists of three primary components: a pyridine ring with a methyl substituent at position 3, a ketone functional group (C=O), and a phenoxyphenyl moiety . The connection between these components creates a molecule with both hydrophilic and lipophilic regions, influencing its solubility profile and potential interactions with biological systems.

The phenoxyphenyl group significantly enhances the lipophilicity of the compound, a property that may facilitate its penetration through biological membranes . This characteristic is particularly valuable in pharmaceutical applications, where membrane permeability often represents a critical factor in drug efficacy. The nitrogen atom in the pyridine ring provides a basic site that can participate in hydrogen bonding or serve as a coordination point for metal ions.

Chemical Identifiers and Notations

For comprehensive identification and database referencing, 3-Methyl-2-(4-phenoxybenzoyl)pyridine is associated with several standardized chemical notations:

Standard InChI: InChI=1S/C19H15NO2/c1-14-6-5-13-20-18(14)19(21)15-9-11-17(12-10-15)22-16-7-3-2-4-8-16/h2-13H,1H3

InChI Key: HRJGDEOESUZSBN-UHFFFAOYSA-N

SMILES Notation: O=C(C1=CC=C(OC=2C=CC=CC2)C=C1)C3=NC=CC=C3C

Physical and Chemical Properties

Physical State and Appearance

While specific information regarding the physical appearance of 3-Methyl-2-(4-phenoxybenzoyl)pyridine is limited in the available literature, structurally similar compounds typically present as crystalline solids at standard temperature and pressure. The compound's physical properties, including its melting point, boiling point, and solubility characteristics, would be significantly influenced by both its aromatic nature and the presence of polar functional groups.

Reactivity Profile

The reactivity of 3-Methyl-2-(4-phenoxybenzoyl)pyridine is primarily determined by its functional groups. The ketone group represents a key reactive center, capable of participating in numerous reactions typical of carbonyl compounds, including nucleophilic addition, reduction, and condensation reactions . This reactivity makes the compound potentially valuable as an intermediate in organic synthesis pathways.

The pyridine nitrogen contributes to the compound's basic character and can participate in various reactions, including alkylation, acylation, and coordination with metal ions. Additionally, the methyl group at the 3-position of the pyridine ring may undergo reactions typical of benzylic positions, such as oxidation or radical substitution, depending on the reaction conditions .

Synthesis Methods and Approaches

Coupling Methodologies

The critical step in synthesizing 3-Methyl-2-(4-phenoxybenzoyl)pyridine would involve the coupling of the pyridine and phenoxybenzoyl components. This might be achieved through:

-

Reaction of 3-methylpyridine-2-lithium (generated via directed ortho-metallation) with an appropriate phenoxybenzoic acid derivative

-

Palladium-catalyzed cross-coupling reactions between halogenated precursors

-

Direct C-H activation methodologies that have emerged as powerful tools for pyridine functionalization

These approaches would require careful optimization of reaction conditions to achieve high regioselectivity and yield, particularly considering the directing effects of the methyl substituent on the pyridine ring.

Applications and Research Relevance

Applications in Organic Synthesis

The presence of the ketone functional group in 3-Methyl-2-(4-phenoxybenzoyl)pyridine makes it potentially valuable as an intermediate in organic synthesis . It could serve as a building block for more complex molecules through various transformations of the carbonyl group, including reductions, additions, and condensation reactions.

Materials Science Considerations

The extended conjugated system present in 3-Methyl-2-(4-phenoxybenzoyl)pyridine, involving both aromatic rings and the connecting carbonyl group, suggests potential applications in materials science. Such systems often exhibit interesting electronic or optical properties that can be exploited in the development of functional materials, though specific applications would require further investigation and characterization.

Comparative Analysis with Structural Analogs

Structural Diversity in Phenoxybenzoyl Pyridines

Several structural analogs of 3-Methyl-2-(4-phenoxybenzoyl)pyridine appear in the scientific literature, differing primarily in the position of substituents on the pyridine ring or the connection pattern of the phenoxybenzoyl moiety. These include:

-

4-Methyl-3-(4-phenoxybenzoyl)pyridine (CAS: 1187168-78-0)

-

5-Methyl-2-(3-phenoxybenzoyl)pyridine (CAS: 1187163-51-4)

-

5-Methyl-2-(4-phenoxybenzoyl)pyridine (CAS: 1187166-57-9)

Despite sharing the same molecular formula (C19H15NO2) and similar molecular weights (approximately 289.3 g/mol), these compounds would likely exhibit distinct physical, chemical, and potentially biological properties due to their structural differences.

Structure-Property Relationships

The position of the methyl substituent on the pyridine ring and the connection point of the phenoxybenzoyl group significantly influence the electronic distribution within these molecules. This, in turn, affects properties such as:

-

Basicity of the pyridine nitrogen

-

Reactivity of the carbonyl group

-

Conformation and molecular shape

-

Lipophilicity and membrane permeability

These structure-property relationships are crucial for understanding the potential applications of these compounds and for guiding the design of new derivatives with enhanced properties for specific applications.

Data Tables and Reference Information

Chemical Identity and Physical Properties

| Property | Information |

|---|---|

| Common Name | 3-Methyl-2-(4-phenoxybenzoyl)pyridine |

| IUPAC Name | (3-Methyl-2-pyridinyl)(4-phenoxyphenyl)methanone |

| CAS Number | 1187171-17-0 |

| Molecular Formula | C19H15NO2 |

| Molecular Weight | 289.334 g/mol |

| Standard InChI | InChI=1S/C19H15NO2/c1-14-6-5-13-20-18(14)19(21)15-9-11-17(12-10-15)22-16-7-3-2-4-8-16/h2-13H,1H3 |

| Standard InChIKey | HRJGDEOESUZSBN-UHFFFAOYSA-N |

| SMILES | O=C(C1=CC=C(OC=2C=CC=CC2)C=C1)C3=NC=CC=C3C |

| Category | Information |

|---|---|

| GHS Classification | Skin irritation (Category 2) |

| Eye irritation (Category 2A) | |

| Specific target organ toxicity - single exposure (Category 3), Respiratory system | |

| Hazard Statements | H315: Causes skin irritation |

| H319: Causes serious eye irritation | |

| H335: May cause respiratory irritation | |

| Precautionary Measures | Avoid breathing dust/fume/gas/mist/vapors/spray |

| Use in well-ventilated areas | |

| Employ appropriate personal protective equipment | |

| Incompatible Materials | Strong oxidizing agents |

Comparative Analysis of Structural Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 3-Methyl-2-(4-phenoxybenzoyl)pyridine | 1187171-17-0 | C19H15NO2 | 289.334 | Methyl at 3-position of pyridine, phenoxybenzoyl at 2-position |

| 4-Methyl-3-(4-phenoxybenzoyl)pyridine | 1187168-78-0 | C19H15NO2 | 289.3 | Methyl at 4-position of pyridine, phenoxybenzoyl at 3-position |

| 5-Methyl-2-(3-phenoxybenzoyl)pyridine | 1187163-51-4 | C19H15NO2 | 289.3 | Methyl at 5-position of pyridine, 3-phenoxybenzoyl at 2-position |

| 5-Methyl-2-(4-phenoxybenzoyl)pyridine | 1187166-57-9 | C19H15NO2 | 289.3 | Methyl at 5-position of pyridine, 4-phenoxybenzoyl at 2-position |

| 2-Methyl-4-(4-phenoxybenzoyl)pyridine | 1187170-29-1 | C19H15NO2 | 289.3 | Methyl at 2-position of pyridine, phenoxybenzoyl at 4-position |

Future Research Directions

Synthesis Optimization

Future research could focus on developing more efficient and selective synthetic routes for 3-Methyl-2-(4-phenoxybenzoyl)pyridine. This might include exploring green chemistry approaches, catalytic methods that improve regioselectivity, or continuous flow processes that enhance scalability and reproducibility.

Biological Activity Evaluation

Comprehensive screening of the biological activities of 3-Methyl-2-(4-phenoxybenzoyl)pyridine would provide valuable insights into its potential pharmaceutical applications. This could include antimicrobial, anti-inflammatory, or anticancer activity assessments, as well as investigations into its interactions with specific biological targets.

Structure-Activity Relationship Studies

Systematic studies comparing the properties and activities of 3-Methyl-2-(4-phenoxybenzoyl)pyridine with its structural analogs would enhance understanding of how substitution patterns influence various characteristics. Such studies could guide the design of new compounds with enhanced properties for specific applications, whether in medicinal chemistry, materials science, or catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume